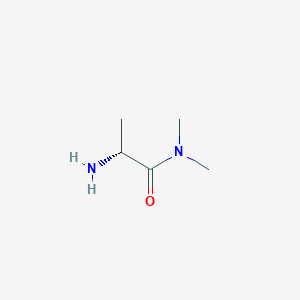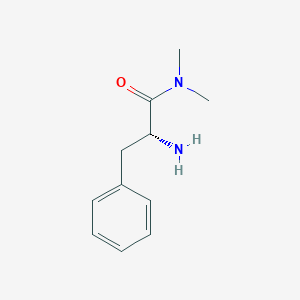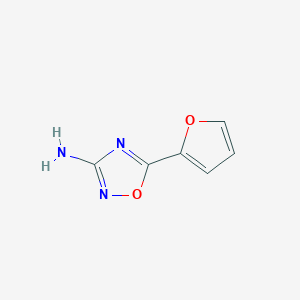
4H-1,2,4-triazole-3,4-diamine hydrobromide
Descripción general
Descripción
4H-1,2,4-triazole-3,4-diamine hydrobromide is a chemical compound with the CAS Number: 23160-99-8 . It has a molecular weight of 180.01 and its IUPAC name is 4H-1,2,4-triazole-3,4-diamine hydrobromide .
Synthesis Analysis
The synthesis of 4H-1,2,4-triazole compounds involves various methods. One such method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to enable a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis
The InChI code for 4H-1,2,4-triazole-3,4-diamine hydrobromide is 1S/C2H5N5.BrH/c3-2-6-5-1-7 (2)4;/h1H,4H2, (H2,3,6);1H .Chemical Reactions Analysis
The construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides is catalyzed by Cu (II). Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Physical And Chemical Properties Analysis
4H-1,2,4-triazole-3,4-diamine hydrobromide is a powder with a melting point of 216-218 .Aplicaciones Científicas De Investigación
Drug Development and Biological Activities
- Triazoles like 4H-1,2,4-triazole are significant in developing new drugs with diverse biological activities. These compounds have been studied for their potential in treating various diseases due to their broad range of biological activities. Recent studies have focused on triazoles for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, and activity against neglected diseases (Ferreira et al., 2013).
Corrosion Inhibition
- 4H-Triazole derivatives have been evaluated for their efficiency in inhibiting the corrosion and dissolution of mild steel in acidic environments. Studies have shown that these compounds can significantly reduce corrosion, with some derivatives showing up to 99.6% inhibition efficiency in certain conditions (Bentiss et al., 2007).
Chemical Synthesis and Modification
- The synthesis of dibromo-triazoles and their amino derivatives, including 4H-1,2,4-triazole variants, is important for creating functional materials with high biological activity and low toxicity. These compounds are useful in medicinal chemistry, bio-conjugation, and materials chemistry (Yu et al., 2014).
High-Energy Materials Development
- Energetic compounds based on 1,2,4-triazole frameworks have been synthesized for potential applications in high-energy density materials. These compounds exhibit properties like acceptable thermal stability and low mechanical sensitivity, making them candidates for applications in areas requiring high-energy materials (Yao et al., 2021).
Coordination Chemistry and Ligand Design
- Triazoles, including 4H-1,2,4-triazole derivatives, are of interest in coordination chemistry for their potential as ligands in metal complexes. These complexes can have applications in molecular-based memory devices, displays, optical switches, and as pharmacologically active compounds (Klingele & Brooker, 2003).
Safety and Hazards
The safety information for 4H-1,2,4-triazole-3,4-diamine hydrobromide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the lactoperoxidase (lpo) enzyme , which plays a crucial role in the body’s immune response.
Mode of Action
Based on the behavior of similar compounds, it may interact with its target enzyme, potentially altering its function and leading to downstream effects .
Biochemical Pathways
The inhibition of lpo can impact various biochemical pathways, including those involved in immune response and inflammation .
Result of Action
The inhibition of lpo could potentially lead to a decrease in the production of certain reactive oxygen species, impacting the body’s immune response .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
Propiedades
IUPAC Name |
1,2,4-triazole-3,4-diamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.BrH/c3-2-6-5-1-7(2)4;/h1H,4H2,(H2,3,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWJCUIRWLJNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-triazole-3,4-diamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate](/img/structure/B3253974.png)


![6-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B3253989.png)







